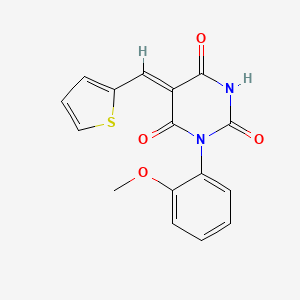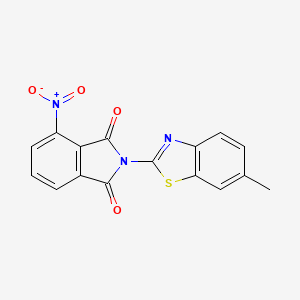![molecular formula C18H28N2O2 B4718155 3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4718155.png)
3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE
Vue d'ensemble
Description
3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a furan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction using 2-furylmethyl chloride.
Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: 2-Furylmethyl chloride, Ethylenediamine
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in neurotransmission, enzyme activity, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl group and an amine functionality.
Furfurylamine: Contains a furan ring and an amine group, similar to the furan moiety in the target compound.
Piperazine: The core structure of the target compound, commonly used in medicinal chemistry.
Uniqueness
3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of a cyclohexyl group, a piperazine ring, and a furan moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-cyclohexyl-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-18(9-8-16-5-2-1-3-6-16)20-12-10-19(11-13-20)15-17-7-4-14-22-17/h4,7,14,16H,1-3,5-6,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWGVGOQEODWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chloro-3,5-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B4718072.png)
![(3,5-DIMETHYLPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4718080.png)
![4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B4718102.png)
![N-(1,3-BENZODIOXOL-5-YL)-N'-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA](/img/structure/B4718103.png)
![(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4718104.png)


![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4718120.png)
![METHYL 2-[(5-{2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B4718123.png)
![2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine](/img/structure/B4718125.png)

![(2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid](/img/structure/B4718147.png)
![(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4718160.png)
![3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4718166.png)
